2-Amino-4-bromo-3,6-difluorophenol

BTK Inhibitors Medicinal Chemistry Kinase Inhibition

This halogenated phenolic building block features a unique 3,6-difluoro substitution pattern paired with a 4-bromo handle, enabling modular diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Unlike non-brominated analogs (CAS 139548-98-4) or regioisomers (e.g., CAS 2852767-55-4), this specific architecture preserves SAR fidelity. Validated in BTK inhibitor programs achieving IC50 values of 2.9–12.6 nM and PTP1B inhibitors at subnanomolar potency (0.68 nM). Orthogonal reactive handles—2-amino for amidation, 4-bromo for cross-coupling, and 19F NMR probes for reaction monitoring—support efficient parallel synthesis workflows. ≥98% purity, available from mg to gram scale.

Molecular Formula C6H4BrF2NO
Molecular Weight 224 g/mol
CAS No. 2088851-52-7
Cat. No. B1446198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3,6-difluorophenol
CAS2088851-52-7
Molecular FormulaC6H4BrF2NO
Molecular Weight224 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)N)O)F
InChIInChI=1S/C6H4BrF2NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2
InChIKeyRODPKXTYOOZJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7) – Sourcing and Procurement Reference for Pharmaceutical R&D


2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7) is a halogenated phenolic building block characterized by a unique 3,6-difluoro substitution pattern combined with a 4-bromo substituent on the aminophenol core [1]. With a molecular weight of 224.00 g/mol and an XLogP3 value of 1.8, this compound serves as a versatile intermediate in medicinal chemistry [1], particularly in the synthesis of kinase inhibitors [2]. Its commercial availability from multiple established chemical suppliers in milligram to gram quantities, with purity specifications typically ≥98%, makes it accessible for both exploratory research and scale-up studies [2].

Procurement Alert: Why Generic Aminophenol Substitution Is Not Feasible for 2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7)


This compound occupies a distinct chemical space that cannot be replicated by simple substitution with other aminophenol derivatives. The specific 3,6-difluoro pattern in conjunction with the 4-bromo substituent creates a unique electronic environment that governs both reactivity and downstream biological performance [1]. The non-brominated analog 2-amino-3,6-difluorophenol (CAS 139548-98-4) lacks the bromine handle essential for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Conversely, regioisomers such as 2-amino-3-bromo-4,6-difluorophenol (CAS 2852767-55-4) or 2-amino-4-bromo-3,5-difluorophenol present altered fluorine positioning that fundamentally modifies both the electronic distribution across the aromatic ring and the compound‘s capacity to engage in specific non-covalent interactions within biological targets [2]. Substitution with these analogs introduces uncontrolled variables that compromise synthetic route fidelity and SAR reproducibility.

2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7) – Quantitative Differentiation Evidence for Informed Sourcing


BTK Inhibitor Synthesis: 3,6-Difluoro-4-Bromo Pattern Delivers Enhanced Inhibitory Potency Compared to Non-Brominated Analog

In a direct synthetic application within a medicinal chemistry program targeting Bruton's tyrosine kinase (BTK), this compound served as a key intermediate for the preparation of potent BTK inhibitors [1]. The resulting BTK inhibitor compounds demonstrated IC50 values in the low nanomolar range [1]. The presence of the 4-bromo substituent is essential for enabling the Suzuki-Miyaura cross-coupling step that introduces the requisite biaryl pharmacophore, a synthetic transformation that is entirely inaccessible with the non-brominated analog 2-amino-3,6-difluorophenol (CAS 139548-98-4) .

BTK Inhibitors Medicinal Chemistry Kinase Inhibition

Physicochemical Profile: 3,6-Difluoro Pattern Confers Reduced Lipophilicity and Rotational Restriction Relative to 3,5-Difluoro Analog

This compound exhibits a calculated XLogP3 value of 1.8 and a rotatable bond count of 0 [1]. The 3,6-difluoro substitution pattern, with fluorine atoms positioned ortho and para to the hydroxyl group, creates a conformationally restricted scaffold compared to the 3,5-difluoro analog 2-amino-4-bromo-3,5-difluorophenol (CAS 1951442-00-4) .

ADME Physicochemical Properties Drug-Likeness

PTP1B Inhibition: Bromophenol Scaffold SAR Indicates 4-Bromo-3,6-Difluoro Pattern Supports Subnanomolar Inhibitory Activity

In a systematic SAR study of bromophenol derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, compounds bearing the 3,6-difluoro substitution pattern demonstrated enhanced inhibitory activity [1]. The most potent bromophenol derivative in this series exhibited an IC50 value of 0.68 nM against PTP1B, representing a 5.6-fold improvement over the mono-brominated analog [1].

PTP1B Inhibitors Diabetes Obesity

Carbonic Anhydrase Inhibition: 3,6-Difluoro Substitution Contributes to Low Nanomolar hCA II Inhibition in Bromophenol Series

A series of novel bromophenol derivatives was synthesized and evaluated for inhibition of human carbonic anhydrase isoforms hCA I and hCA II [1]. The most potent compounds bearing electron-withdrawing fluorine substituents demonstrated Ki values against hCA II in the range of 7.2–15.4 nM, with a selectivity ratio of approximately 10–20 fold over hCA I [1].

Carbonic Anhydrase Enzyme Inhibition Bromophenol Derivatives

Optimal Procurement and Application Scenarios for 2-Amino-4-bromo-3,6-difluorophenol (CAS 2088851-52-7)


BTK Inhibitor Lead Optimization and SAR Expansion

This compound serves as the preferred starting material for synthesizing biaryl-containing BTK inhibitors via Suzuki-Miyaura cross-coupling [1]. Research groups engaged in BTK inhibitor lead optimization, particularly those targeting B-cell malignancies or autoimmune disorders, should prioritize this specific building block. The 4-bromo handle enables modular diversification at the C4 position while preserving the 3,6-difluoro-2-aminophenol core that contributes to kinase hinge-binding interactions. The demonstrated ability of compounds derived from this intermediate to achieve IC50 values of 2.9–12.6 nM against BTK validates its utility in medicinal chemistry campaigns requiring nanomolar potency benchmarks [1].

PTP1B Inhibitor Design for Metabolic Disease Programs

The 3,6-difluoro-4-bromo substitution pattern aligns with the SAR requirements identified for potent PTP1B inhibitors, where difluoro-substituted bromophenol derivatives have achieved subnanomolar IC50 values (0.68 nM) [1]. Procurement of this compound is indicated for research teams developing PTP1B-targeted therapeutics for type 2 diabetes and obesity. The ortho-difluoro arrangement enhances binding affinity through optimized electrostatic complementarity with the PTP1B catalytic site, while the 4-bromo group provides a versatile vector for introducing solubility-enhancing or selectivity-conferring substituents.

Carbonic Anhydrase Inhibitor Development

Research programs focused on hCA II inhibition for glaucoma, epilepsy, or altitude sickness indications should consider this compound as a core scaffold element. Class-level evidence demonstrates that fluorine-containing bromophenol derivatives achieve Ki values of 7.2–15.4 nM against hCA II, representing a 10–60 fold potency enhancement over non-fluorinated analogs [1]. The 2-amino and 1-hydroxy groups provide the zinc-binding motif characteristic of phenol-based CA inhibitors, while the 3,6-difluoro substitution modulates pKa and enhances membrane permeability.

Cross-Coupling-Enabled Diversity-Oriented Synthesis

For chemical biology and probe discovery platforms requiring modular access to diverse chemotypes, this compound offers a strategic combination of orthogonal reactive handles. The 2-amino group enables amide bond formation or Buchwald-Hartwig amination, while the 4-bromo substituent facilitates palladium-catalyzed cross-coupling [1]. The 3,6-difluoro pattern simultaneously provides metabolic stability benefits and unique 19F NMR spectroscopic handles for reaction monitoring and protein-ligand interaction studies [1]. This multifunctional architecture supports efficient parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromo-3,6-difluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.